8-Azidooctan-1-amine
Description
Significance as a Versatile Chemical Synthon
As a synthon, 8-azidooctan-1-amine is significant due to the presence of two distinct functional groups that can participate in a wide array of chemical transformations. The azide (B81097) group is particularly well-known for its role in cycloaddition reactions, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govconfluore.comugent.be The primary amine group, on the other hand, is a versatile nucleophile capable of undergoing reactions such as amidation, acylation, and Schiff base formation. This dual reactivity allows this compound to serve as a flexible linker or building block for conjugating different molecular entities.
Research has demonstrated the utility of this compound in the synthesis of complex molecules. For instance, it has been employed as a starting linker in the solid-phase synthesis of PROTACs (Proteolysis Targeting Chimeras), molecules designed to induce targeted protein degradation. d-nb.inforesearchgate.net In this context, the azide group can be converted to an amine via reduction, enabling subsequent amide bond formation, or it can participate in click chemistry reactions to attach other molecular fragments. d-nb.inforesearchgate.net
Dual Functionality: Azide and Primary Amine Reactive Handles
The co-existence of the azide and primary amine functionalities within the same molecule is the key to this compound's versatility. These two groups are considered "orthogonal" under many reaction conditions, meaning that one can be selectively reacted while leaving the other untouched. This orthogonality is crucial for multi-step synthesis and the creation of complex molecular architectures.
The azide group is particularly amenable to click chemistry reactions, such as the CuAAC reaction with terminal alkynes, forming stable triazole rings. nih.govconfluore.comugent.be This reaction is highly efficient, bioorthogonal, and can be carried out under mild conditions, making it suitable for conjugating molecules in various environments. nih.govconfluore.com
The primary amine group offers a different set of reactive possibilities. It can readily react with activated carboxylic acids (e.g., NHS esters), aldehydes, ketones, and other electrophiles to form amide bonds, imines, or secondary amines.
This dual reactivity allows this compound to act as a heterobifunctional linker, capable of connecting two different molecules or surfaces through distinct chemical linkages. For example, one molecule could be functionalized with an alkyne and attached via click chemistry to the azide, while another molecule could be functionalized with a carboxylic acid and attached via amidation to the amine.
Context within Bioorthogonal Chemistry and Linker Technologies
This compound is a valuable tool in the field of bioorthogonal chemistry. Bioorthogonal reactions are chemical transformations that can occur within living systems without interfering with native biochemical processes. nih.gov The azide group is a prime example of a bioorthogonal handle, reacting efficiently and selectively with strained alkynes (in strain-promoted azide-alkyne cycloaddition, SPAAC) or terminal alkynes (in CuAAC) under physiological conditions. nih.govconfluore.comnih.gov
As a linker, this compound can be used to bridge biomolecules (like proteins or nucleic acids) with other molecules (such as fluorescent dyes, therapeutic agents, or solid supports). The alkyl chain provides a flexible spacer between the two reactive ends, which can be important for minimizing steric hindrance and allowing proper interaction between the conjugated entities.
The application of similar azido-amine linkers, such as azido-PEG-amine, in protein labeling, surface modification, and the development of biomolecular constructs highlights the potential of this compound in these areas. biochempeg.combroadpharm.com The ability to selectively engage either the azide or the amine group allows for controlled, stepwise conjugation strategies, which are essential for creating well-defined bioconjugates.
Research into the solid-phase synthesis of PROTACs further exemplifies the role of this compound in linker technologies. d-nb.inforesearchgate.net By incorporating this molecule into a synthetic strategy, researchers can introduce both an azide and an amine handle onto a growing molecule attached to a solid support, providing flexibility for subsequent conjugations with different ligands. d-nb.inforesearchgate.net
Here is a summary of some properties and uses:
| Property | Value | Source |
| CAS Number | 867338-63-4 (base compound) | vulcanchem.com |
| Molecular Formula | C₈H₁₈N₄ | nih.govachemblock.comvulcanchem.com |
| Molecular Weight | 170.26 g/mol | nih.govachemblock.com |
| IUPAC Name | This compound | achemblock.comvulcanchem.com |
| Functional Groups | Azide (-N₃), Primary Amine (-NH₂) | |
| Key Reactivity | Click Chemistry (Azide), Amidation (Amine) | nih.gov |
| Research Use | Chemical Synthon, Linker | d-nb.info |
Structure
3D Structure
Properties
IUPAC Name |
8-azidooctan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4/c9-7-5-3-1-2-4-6-8-11-12-10/h1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWKLPMHGKKSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=[N+]=[N-])CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Azidooctan 1 Amine and Its Precursors
Established Synthetic Routes for the Alkyl Azide (B81097) Moiety
The introduction of the azide group onto an alkyl chain is a well-established transformation in organic chemistry. This functionality serves as a versatile handle for various conjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). acs.orgenamine.net
The most common and direct method for synthesizing alkyl azides is through a nucleophilic substitution reaction, specifically an SN2 reaction. masterorganicchemistry.comchegg.com In this process, an azide salt, typically sodium azide (NaN3), acts as the nucleophile, displacing a suitable leaving group on the alkyl chain. kau.edu.sayoutube.com The azide ion (N3-) is an excellent nucleophile, which allows for efficient bond formation. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the azide salt while leaving the azide anion highly reactive. masterorganicchemistry.com
The general scheme for this reaction is as follows:
R-X + NaN3 → R-N3 + NaX
Where R represents the alkyl chain (in this case, an eight-carbon chain with a protected amine) and X is a good leaving group.
Alkyl halides are the most frequently used precursors for the synthesis of alkyl azides via nucleophilic substitution. kau.edu.saorganic-chemistry.org The reactivity of the alkyl halide is dependent on the nature of the halogen, with the order of reactivity being I > Br > Cl > F. kau.edu.sa Alkyl bromides and iodides are often preferred due to their better leaving group ability, which facilitates the SN2 reaction. kau.edu.sa For the synthesis of an 8-azidooctan-1-amine precursor, a suitable starting material would be an 8-halo-octan-1-amine derivative where the amine group is appropriately protected. For instance, reacting 1,8-dibromooctane (B1199895) with a limited amount of sodium azide could lead to the mono-azidated product, which would then require subsequent conversion of the remaining bromide to an amine. A more controlled approach involves starting with a precursor that already contains a protected amine.
Below is a table summarizing typical conditions for nucleophilic azide substitution:
| Parameter | Condition | Rationale |
| Azide Source | Sodium Azide (NaN3) | Readily available, good nucleophilicity. masterorganicchemistry.com |
| Solvent | DMF, DMSO | Polar aprotic, enhances nucleophilicity of azide. masterorganicchemistry.com |
| Temperature | Room temperature to elevated temperatures | Reaction rate dependent. |
| Leaving Group | I, Br, OTs, OMs | Good leaving groups facilitate SN2 reaction. organic-chemistry.org |
Strategies for Primary Amine Moiety Incorporation and Protection
The primary amine in this compound is a nucleophilic and basic functional group that can interfere with many synthetic transformations. libretexts.org Therefore, its protection is crucial during the synthesis, especially when introducing the azide moiety or performing subsequent reactions.
Primary amines can be introduced through various methods, including the reduction of nitriles, amides, or azides. libretexts.org In the context of synthesizing this compound, a common strategy is to start with a bifunctional precursor that contains a protected amine and a group that can be converted to an azide, such as a hydroxyl or halide. Alternatively, a precursor with two reactive sites, like 1,8-dibromooctane, can be used, where one site is converted to a protected amine and the other to an azide.
Orthogonal protection is a strategy that employs protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others. fiveable.mewikipedia.org This is essential for the synthesis of heterobifunctional molecules like this compound.
A widely used protecting group for primary amines is the tert-butoxycarbonyl (Boc) group. chemistrysteps.commasterorganicchemistry.com The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. jk-sci.comyoutube.com It is stable under a wide range of reaction conditions, including those used for nucleophilic substitution to introduce the azide group. wuxibiology.com The key advantage of the Boc group is its lability under acidic conditions (e.g., with trifluoroacetic acid, TFA), which does not affect the azide functionality. chemistrysteps.commasterorganicchemistry.com
This orthogonality allows for a synthetic sequence where the amine is first protected, the azide is then introduced, and finally, the Boc group is removed to yield the free primary amine without compromising the azide group.
The table below outlines the properties of the Boc protecting group:
| Protecting Group | Introduction Reagent | Cleavage Condition | Stability |
| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc2O) | Acidic (e.g., TFA in DCM) chemistrysteps.com | Stable to basic and nucleophilic conditions. |
Solid-Phase Synthesis Applications
Solid-phase synthesis offers a powerful platform for the construction of complex molecules, including bifunctional linkers, by simplifying purification processes. researchgate.netnih.gov In this approach, a starting material is attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and byproducts are removed by simple filtration and washing of the resin.
For the synthesis of a molecule like this compound, a solid-phase strategy could involve attaching a precursor to a resin via one of its functional groups. For example, an amino-protected precursor with a hydroxyl group could be attached to a resin. The hydroxyl group could then be converted to a good leaving group and subsequently displaced by an azide. Cleavage from the resin would then yield the desired product. The use of "safety-catch" linkers can also be employed, which are stable throughout the synthesis but can be activated for cleavage under specific conditions. mdpi.com This methodology is particularly advantageous for creating libraries of related compounds. organic-chemistry.org
Chemical Reactivity and Mechanistic Investigations of 8 Azidooctan 1 Amine
Azide (B81097) Reactivity in 1,3-Dipolar Cycloadditions
The azide group of 8-azidooctan-1-amine is a prominent functional group in the realm of "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and create byproducts that are easily removed. wikipedia.orgnih.gov Specifically, the azide participates in 1,3-dipolar cycloadditions with alkynes to form stable triazole rings. wikipedia.orgwikipedia.org This transformation is central to many bioconjugation and material science applications.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. wikipedia.org This reaction involves the coupling of a terminal alkyne with an azide, such as the one present in this compound, to exclusively yield a 1,4-disubstituted 1,2,3-triazole. nih.govbioclone.net The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). wikipedia.orgijrpc.com
The mechanism of the CuAAC reaction is distinct from the uncatalyzed thermal cycloaddition, as it is not a concerted process. wikipedia.orgnih.gov The copper(I) catalyst first forms a copper acetylide intermediate with the terminal alkyne. This intermediate then reacts with the azide group of this compound, leading to the formation of a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, yields the stable 1,4-triazole product. The use of stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), is often employed to protect the copper(I) catalyst from oxidation and to improve the reaction outcome, particularly in biological systems where copper ions can be damaging. wikipedia.org
The CuAAC reaction is characterized by its high efficiency, mild reaction conditions (often proceeding at room temperature in aqueous solutions), and remarkable tolerance of a wide range of other functional groups, making it exceptionally suitable for complex molecular assemblies.
Table 1: Representative Reaction Conditions for CuAAC with this compound
| Parameter | Condition | Role | Reference |
|---|---|---|---|
| Azide | This compound | Reactant | N/A |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Reactant | nih.gov |
| Catalyst | CuSO₄ (Copper(II) Sulfate) | Pre-catalyst | wikipedia.org |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to Cu(I) | wikipedia.orgijrpc.com |
| Ligand | TBTA (optional) | Stabilizes Cu(I) | |
| Solvent | t-BuOH/H₂O or DMF | Reaction Medium | nih.gov |
| Temperature | Room Temperature | Reaction Condition | nih.gov |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful alternative to CuAAC, particularly for applications in living systems, as it eliminates the need for a cytotoxic metal catalyst. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative, which significantly lowers the activation energy for the cycloaddition with an azide.
In a typical SPAAC reaction, this compound would react with a strained cyclooctyne, such as dibenzocyclooctyne (DIBO) or difluorinated cyclooctyne (DIFO), to form a stable triazole product. magtech.com.cnnih.gov The reaction proceeds readily under physiological conditions without any external reagents. The rate of SPAAC reactions is highly dependent on the structure of the cyclooctyne; modifications to the cyclooctyne ring are a key area of research to further increase reaction rates, which are generally lower than those of CuAAC. nih.govnih.gov Despite this, the bioorthogonality of the reaction—meaning it does not interfere with native biological processes—makes SPAAC an invaluable tool for in vivo labeling and imaging. magtech.com.cn
Table 2: Comparison of Common Cyclooctynes Used in SPAAC
| Cyclooctyne | Abbreviation | Key Features | Reference |
|---|---|---|---|
| Dibenzocyclooctynol | DIBO | Reacts exceptionally fast with azides. | nih.govuu.nl |
| Difluorinated Cyclooctyne | DIFO | Rapidly reacts with azides in living cells. | magtech.com.cn |
| Dibenzoazacyclooctyne | DIBAC | Exhibits high reactivity. | nih.gov |
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a regiochemical outcome that is complementary to CuAAC. nih.govorganic-chemistry.org While CuAAC exclusively produces 1,4-disubstituted triazoles, RuAAC, employing ruthenium(II) catalysts like [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂ or Cp*RuCl(COD)), selectively yields 1,5-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgnih.govthieme.com
The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.govresearchgate.net This is followed by reductive elimination, which forms the triazole ring and regenerates the catalyst. organic-chemistry.orgnih.gov A significant advantage of RuAAC is its ability to also catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles, a transformation not readily achieved with copper catalysts. organic-chemistry.orgnih.gov The reaction demonstrates broad functional group tolerance and can be performed under relatively mild conditions. researchgate.net
Table 3: Regioselectivity of Azide-Alkyne Cycloaddition Reactions
| Reaction | Catalyst | Alkyne Type | Product Regioisomer | Reference |
|---|---|---|---|---|
| CuAAC | Copper(I) | Terminal | 1,4-disubstituted | nih.gov |
| SPAAC | None (Strain) | Cycloalkyne | Mixture, typically | magtech.com.cn |
| RuAAC | Ruthenium(II) | Terminal | 1,5-disubstituted | organic-chemistry.orgnih.gov |
| RuAAC | Ruthenium(II) | Internal | 1,4,5-trisubstituted | organic-chemistry.orgnih.gov |
Amine Reactivity in Conjugation and Derivatization
The primary amine group of this compound is a versatile nucleophile, enabling a wide array of conjugation and derivatization reactions. msu.edu This functionality is commonly exploited to attach the linker to molecules bearing electrophilic groups, such as carboxylic acids or aldehydes.
One of the most fundamental reactions involving the primary amine of this compound is the formation of a stable amide bond. This can be achieved through reaction with a carboxylic acid, typically activated by a coupling reagent, or with a more reactive acyl halide. luxembourg-bio.comyoutube.com
In the presence of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxylic acid is converted into a highly reactive O-acylisourea intermediate. luxembourg-bio.comfishersci.co.uk This intermediate is then susceptible to nucleophilic attack by the amine group of this compound to form the amide bond, releasing dicyclohexylurea (DCU) or a water-soluble urea (B33335) byproduct, respectively. luxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress side reactions and minimize racemization when chiral carboxylic acids are used. fishersci.co.uk
Alternatively, acylation can be performed directly using acyl halides (e.g., acyl chlorides). youtube.com This reaction is generally very rapid and efficient but produces a stoichiometric amount of hydrochloric acid, which must be neutralized by a base (e.g., pyridine (B92270) or triethylamine) to drive the reaction to completion and prevent protonation of the starting amine. youtube.comyoutube.com
Table 4: Common Reagents for Amide Bond Formation with this compound
| Method | Carboxylic Acid Derivative | Activating/Coupling Reagent | Byproduct | Reference |
|---|---|---|---|---|
| Coupling | Carboxylic Acid | EDC, DCC | Water-soluble urea, DCU | luxembourg-bio.comfishersci.co.uk |
| Acylation | Acyl Chloride | None (Base required, e.g., Pyridine) | HCl (neutralized by base) | youtube.com |
Reductive amination is a robust method for forming carbon-nitrogen bonds and provides a pathway to convert the primary amine of this compound into a secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com The reaction proceeds in two stages: the initial reaction between the amine and a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, followed by the reduction of the imine to the corresponding amine. libretexts.org
The formation of the imine is a reversible reaction that is typically favored by removing the water that is formed. wikipedia.org The subsequent reduction can be carried out using a variety of reducing agents. A key consideration is the choice of a reagent that selectively reduces the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its mild nature and its greater reactivity towards the protonated iminium ion compared to the carbonyl group. libretexts.orgharvard.edu Another commonly used and less toxic reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective for reacting with a wide range of aldehydes and ketones. harvard.educommonorganicchemistry.com This one-pot reaction is a highly efficient way to introduce alkyl substituents onto the nitrogen atom of this compound. wikipedia.org
Table 5: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent | Key Characteristics | Reference |
|---|---|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH) | Selectively reduces imines/iminium ions. Toxic. | harvard.educommonorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ (STAB) | Dichloroethane (DCE), THF | Mild, less toxic, moisture-sensitive. | harvard.educommonorganicchemistry.com |
Sulfonamide Formation
The primary amine functionality of this compound serves as a nucleophile, readily participating in reactions with sulfonyl chlorides to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry and organic synthesis for creating compounds with a wide array of biological activities. The general transformation involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride ion.
The mechanism proceeds via a nucleophilic acyl substitution-like pathway at the sulfur center. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid generated as a byproduct. The choice of the sulfonyl chloride (R-SO₂Cl) dictates the nature of the substituent attached to the sulfonamide nitrogen, allowing for the synthesis of a diverse library of N-(8-azidooctyl)sulfonamides.
The general reaction is as follows: N₃-(CH₂)₈-NH₂ + R-SO₂Cl → N₃-(CH₂)₈-NH-SO₂-R + HCl
Factors influencing this reaction include the steric hindrance of both the amine and the sulfonyl chloride, as well as the electronic properties of the 'R' group on the sulfonyl chloride. Electron-withdrawing groups on 'R' can increase the electrophilicity of the sulfur atom, potentially accelerating the reaction. The resulting N-(8-azidooctyl)sulfonamide retains the azide functionality, making it a valuable intermediate for subsequent orthogonal chemical modifications, such as click chemistry or Staudinger ligation.
Staudinger Ligation and Related Transformations
The azide group of this compound is a key functional handle for bioorthogonal chemistry, most notably the Staudinger ligation. The classical Staudinger reaction involves the reaction of an azide with a triarylphosphine, such as triphenylphosphine, to produce an aza-ylide intermediate with the concomitant loss of dinitrogen gas (N₂). researchgate.net In the presence of water, this intermediate is hydrolyzed to yield a primary amine and the corresponding phosphine (B1218219) oxide. researchgate.net
Mechanism of the Staudinger Reaction:
Nucleophilic Attack: The phosphine attacks the terminal nitrogen atom of the azide.
Formation of a Phosphazide (B1677712): A linear phosphazide intermediate is formed.
Cyclization and N₂ Elimination: The phosphazide cyclizes to form a four-membered ring, which then undergoes a retro-[2+2] cycloaddition to release stable N₂ gas and form an iminophosphorane (aza-ylide).
Hydrolysis: In aqueous conditions, the aza-ylide is hydrolyzed to produce the primary amine and a phosphine oxide.
The Staudinger ligation is a modification of this reaction that allows for the formation of a stable amide bond. organic-chemistry.org This is achieved by using a phosphine reagent that contains an electrophilic trap, typically an ester, positioned ortho to the phosphorus atom. beilstein-journals.org After the aza-ylide is formed, the electrophilic trap is attacked by the nitrogen atom in an intramolecular cyclization. This is followed by hydrolysis, which results in the formation of an amide bond and the release of a phosphine oxide. organic-chemistry.org
A further refinement, the "traceless" Staudinger ligation, utilizes specialized phosphinothiol or phosphino-ester reagents. raineslab.comnih.gov In this process, the phosphine reagent acts as a temporary scaffold, facilitating the amide bond formation between the azide-containing molecule and a separate acyl group, after which the phosphine oxide departs without being incorporated into the final product. raineslab.com The azide of this compound is well-suited for these transformations, enabling its conjugation to biomolecules or surfaces in a highly specific and controlled manner. beilstein-journals.orgresearchgate.net
Intramolecular Reactivity and Cyclization Pathways
The presence of two reactive functional groups at opposite ends of a flexible eight-carbon chain in this compound introduces the possibility of intramolecular reactions to form cyclic structures. However, the formation of such macrocycles is often challenging and competes with intermolecular polymerization.
For an intramolecular reaction to occur, the reactive ends of the molecule must come into close proximity. For a long, flexible chain like the octyl group in this compound, this is entropically disfavored compared to intermolecular reactions where two different molecules react. High dilution conditions (in accordance with the Ruggli-Ziegler dilution principle) are typically required to favor intramolecular cyclization by decreasing the probability of intermolecular encounters.
Potential intramolecular pathways could involve:
Intramolecular Staudinger Ligation: If the amine end of the molecule were first acylated with a phosphinothioester, a subsequent intramolecular reaction with the azide at the other end could theoretically lead to a cyclic peptide-like structure.
Intramolecular Reductive Amination/Cyclization: Following the reduction of the azide to an amine (creating octane-1,8-diamine), intramolecular cyclization reactions could be envisioned under specific catalytic conditions, though the formation of a nine-membered ring (including the nitrogen) would be challenging.
The success of such cyclizations is highly dependent on reaction conditions, the use of templates to pre-organize the linear molecule, and the specific reagents employed. In the absence of such directing effects, intermolecular reactions leading to oligomers or polymers are generally the more probable outcome. Research into the cyclization of long-chain bifunctional molecules often focuses on overcoming this challenge through strategic reaction design. beilstein-journals.org
Applications in Advanced Molecular and Supramolecular Construction
Bioconjugation and Bioorthogonal Labeling
The azide (B81097) and amine groups of 8-Azidooctan-1-amine are highly useful for bioconjugation and bioorthogonal labeling, allowing the selective modification of biomolecules in complex biological environments. Click chemistry, particularly the CuAAC and SPAAC reactions involving the azide group, has become a prevalent method for attaching probes, labels, and other molecules to biomolecules with high efficiency and specificity. enamine.net The amine group provides an alternative handle for conjugation via amide bond formation or reaction with amine-reactive reagents.
Functionalization of Peptides and Proteins
This compound can be employed to functionalize peptides and proteins, enabling the creation of conjugates with altered properties or the introduction of sites for further modification. The amine group can react directly with activated carboxylic acids on proteins or peptides, such as those in activated esters or through carbodiimide (B86325) chemistry. Alternatively, the azide group can be used to conjugate the molecule to alkyne- or cyclooctyne-functionalized proteins or peptides via click chemistry. biochempeg.com For instance, similar azido-amine linkers have been used to attach molecules to proteins. nih.gov Research has shown that amines can be introduced at the C-terminus of peptides during solid-phase peptide synthesis, and amines carrying bioorthogonal groups, such as 3-azidopropan-1-amine, have shown high yields in C-terminal functionalization for amines with low steric demands. biorxiv.org Another study explored the use of an azido-dichloro-triazine linker for regioselective incorporation of peptides through their N, O, S functional groups, demonstrating the utility of azide linkers in peptide bioconjugation. nih.gov
Nucleic Acid and Glycan Modification
Modification of nucleic acids and glycans is crucial for studying their roles in biological processes and for developing diagnostics and therapeutics. This compound can facilitate the functionalization of these biomolecules. The azide group can be introduced into glycans, for example, through metabolic labeling with azido-containing sugars, which can then be conjugated to alkyne-functionalized molecules using click chemistry. sigmaaldrich.com Similarly, amine-modified nucleotides can be incorporated into nucleic acids, providing sites for subsequent labeling with amine-reactive probes. interchim.frmirusbio.com While this compound itself might be used as a linker after initial modification of the nucleic acid or glycan with a complementary functional group (e.g., alkyne or activated ester), related azido-amine or azido-alcohol linkers have been successfully used in glycan and nucleic acid modification strategies. For example, azidopropyl-modified precursors of chondroitin (B13769445) sulfate (B86663) tetrasaccharides have been synthesized for click conjugation with fluorescent labels and oligonucleotides. acs.org The synthesis of N-(3-azidopropyl)methacrylamide, derived from 3-azidopropan-1-amine, has been used to create azide-functionalized nanogels for conjugation with alkyne-modified DNA sequences via CuAAC. nih.gov
Development of Fluorescent Probes and Imaging Agents
Fluorescent probes and imaging agents are indispensable tools in biological research and medical diagnostics. This compound can be incorporated into the design of such agents, either as a linker to attach a fluorophore to a targeting molecule or as a component of a responsive probe. The azide group allows for facile conjugation of the probe to alkyne-tagged biomolecules or cellular structures via click chemistry. uga.edu The amine group can be used to attach the molecule to a fluorophore containing a reactive group like an NHS ester or isothiocyanate. Fluorescent dyes that react with primary amines are commonly used for labeling. thermofisher.comresearchgate.net Research has demonstrated the immobilization of fluorescent dyes onto surfaces functionalized with amines (derived from 3-azidopropan-1-amine) using click chemistry. rsc.org The development of turn-on fluorescent probes for selective targeting has also involved modifying fluorescent molecules with amine groups, where changes in fluorescence occur upon reaction with a target analyte like aldehydes. mdpi.com
Design of Targeted Delivery Systems
Targeted delivery systems aim to deliver therapeutic or diagnostic agents specifically to diseased cells or tissues, minimizing off-target effects. This compound can play a role in constructing these systems by serving as a linker to conjugate targeting ligands (e.g., antibodies, peptides, small molecules) to drug carriers (e.g., nanoparticles, liposomes, polymers). The orthogonal reactivity of the azide and amine groups allows for the sequential or simultaneous attachment of different components. For instance, the amine can be used to attach a targeting ligand with a carboxylic acid or activated ester, while the azide can be used to load a drug or imaging agent functionalized with an alkyne. The concept of using azido-amine linkers for targeted delivery has been explored in the context of antibody-drug conjugates (ADCs), where linkers are used to attach cytotoxic payloads to antibodies for targeted therapy. unil.ch Bifunctional crosslinkers with azide and amine groups, such as Azido-PEG-amine derivatives, are commercially available and explicitly marketed for applications in drug delivery. biochempeg.combroadpharm.com
Polymer Science and Material Functionalization
In polymer science and materials science, this compound can be used to modify polymers and material surfaces, introducing new functionalities or enabling the grafting of additional molecules.
Surface Modification and Immobilization Strategies
Surface modification is essential for tailoring the properties of materials for specific applications, such as biocompatibility, sensing, or controlled release. This compound can be used to introduce azide or amine functionalities onto material surfaces, which then serve as anchoring points for further modification. For example, a surface can be functionalized with amine groups, which are then reacted with this compound via the amine group, presenting azide groups on the surface. Alternatively, a surface can be modified to present groups reactive towards the amine of this compound, thereby immobilizing the molecule and presenting the azide group. The immobilized azide groups can then participate in click chemistry reactions with alkyne-functionalized molecules, such as polymers, biomolecules, or nanoparticles, to graft them onto the surface. researchgate.net Research has demonstrated the functionalization of surfaces with azide moieties using molecules like 3-azidopropan-1-amine, which were then used for click chemistry with alkynyl-derivatized glycans or for immobilizing fluorescent dyes. rsc.orgresearchgate.net Similarly, azide-functionalized gold nanorods have been conjugated to acetylene-functionalized enzymes via click chemistry for potential applications in biosensing and biocatalysis. nih.gov The use of azido-amine linkers in surface functionalization of polymers and materials is a common strategy to introduce reactive handles for subsequent grafting or immobilization. biochempeg.combroadpharm.com
Synthesis of Functionalized Polyurethanes and Dendrimers
This compound, or similar azido-containing amines, can be incorporated into polymers like polyurethanes to introduce azide functionalities along the polymer backbone or at the chain ends. This functionalization allows for subsequent modification using click chemistry, enabling the creation of polyurethanes with diverse properties for various engineering designs, including biomedical devices and tissue scaffolds. nsf.govugent.be The introduction of functional groups can be achieved by using diol monomers containing protected amino or hydroxyl groups, followed by de-protection and coupling with azido-containing compounds, or by directly incorporating azido-containing monomers during polymerization. nsf.gov
In the synthesis of dendrimers, amine-containing molecules serve as core structures or building blocks. kirj.ee While this compound is not explicitly mentioned as a core in the provided search results, related azido-amines like 3-azidopropan-1-amine have been used to functionalize monomers for generating high-generation dendrimers. sigmaaldrich.com The divergent synthesis approach for dendrimers typically involves iterative Michael addition and amidation reactions starting from an amine core, leading to a globular structure with numerous terminal amino groups that can be further functionalized. kirj.eerug.nl The incorporation of azide groups via compounds like this compound could allow for click chemistry-based functionalization of dendrimers, enabling the attachment of various molecules to the dendrimer periphery.
Proteolysis-Targeting Chimeras (PROTACs) and Chemical Biology Tools
This compound is relevant in the field of PROTACs and chemical biology as a component for linker design.
Linker Design and Optimization in PROTAC Synthesis
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase. windows.netsigmaaldrich.comnih.gov A key component of a PROTAC is the linker that connects the ligand for the protein of interest (POI) and the ligand for the E3 ligase. windows.netsigmaaldrich.com The linker's length, flexibility, and composition significantly impact the PROTAC's ability to form a stable ternary complex between the POI and the E3 ligase, which is essential for efficient protein ubiquitination and degradation. windows.netnih.gov
This compound has been utilized as a starting linker in the synthesis of PROTACs. d-nb.inforesearchgate.netresearchgate.net Specifically, it has been employed in the solid-phase synthesis of pomalidomide-type dBET PROTACs targeting BRD4. d-nb.inforesearchgate.net In this context, this compound, along with other azido-amines of different lengths (e.g., 3-azidopropylamine and 4-azidobutan-1-amine), were used as starting linkers attached to a resin. d-nb.inforesearchgate.netresearchgate.net Subsequent reactions built the PROTAC structure upon these linkers. d-nb.inforesearchgate.net The azide group in this compound provides a handle for further conjugation, often through click chemistry, to attach the POI ligand or modify the linker's properties. nih.govmedchemexpress.com Alkyl-based linkers, which can incorporate groups like amines and carbonyls, are common in PROTACs due to their stability and relative ease of synthesis, although their hydrophobicity can be a challenge. windows.net The azido (B1232118) and amino functionalities in this compound offer versatility in constructing linkers with varied properties.
Impact on Protein Degradation Modalities
The design of the linker, including its length and composition, directly influences the efficacy of PROTACs in inducing protein degradation. windows.netnih.gov Studies have shown that linker length can significantly impact the degradation activity of PROTACs. d-nb.inforesearchgate.net For instance, in the case of pomalidomide-type dBET PROTACs synthesized using azido-amine linkers, the PROTAC with the longest linker (derived from this compound) showed the highest degradation activity against BRD4 in certain cell lines. d-nb.inforesearchgate.net This highlights the importance of optimizing linker characteristics for effective targeted protein degradation. The ability to introduce azide and amine functionalities using compounds like this compound allows for the synthesis of diverse linkers, facilitating the exploration of the structure-activity relationship in PROTAC design and its impact on protein degradation modalities. nih.gov
Supramolecular Architectures
The bifunctional nature of this compound can be leveraged in the construction of supramolecular architectures.
Integration into Host-Guest Systems
Host-guest chemistry involves the specific binding of a guest molecule within the cavity of a host molecule, driven by non-covalent interactions. mdpi.comfiveable.me These interactions are fundamental to the construction of various supramolecular assemblies. nih.gov Alkyl amines, including those with varying chain lengths, have been explored as guest molecules in host-guest systems, particularly with cyclodextrins. pku.edu.cn Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate guest molecules. fiveable.me Studies have shown that alkyl amines can form inclusion complexes with β-cyclodextrin, and the dynamics of this host-guest interaction can influence the formation of supramolecular structures, such as helical assemblies. pku.edu.cn
While this compound is not explicitly named as a guest molecule in the provided search results concerning host-guest systems with cyclodextrins, the studies on alkyl amines with similar chain lengths (e.g., n=8 in CH3(CH2)n-1NH2) demonstrate the potential for an octylamine (B49996) derivative to participate in such interactions. pku.edu.cn The presence of both the azide and amine functionalities in this compound could potentially influence its interaction with host molecules and allow for further functionalization of the resulting host-guest complexes or supramolecular assemblies through click chemistry or reactions involving the amine group. This dual functionality could enable the integration of this compound into more complex supramolecular architectures or the creation of responsive host-guest systems.
Self-Assembly and Non-Covalent Interactions
Self-assembly is a fundamental process in supramolecular chemistry where molecules spontaneously organize into ordered structures through non-covalent interactions. These interactions, weaker than covalent bonds, include hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects nih.govhelsinki.fi. The precise nature and interplay of these forces dictate the resulting supramolecular architecture and its properties nih.govusf.edu.
This compound, possessing both an azido group and a primary amine group connected by an alkyl chain, presents a molecule with potential for engaging in various non-covalent interactions and participating in self-assembly processes. The amine group can act as a hydrogen bond donor or acceptor, while the alkyl chain contributes to hydrophobic interactions. The azido group can also participate in certain intermolecular interactions, although its role in self-assembly is often leveraged in click chemistry reactions for covalent linkage within larger supramolecular constructs rather than direct non-covalent self-assembly driving force rsc.orgacs.orgresearchgate.net.
Research highlights the use of molecules containing alkyl chains and amine or azide functionalities in the construction of self-assembled materials. For instance, studies on supramolecular amphiphiles demonstrate that molecules formed by non-covalent interactions, such as hydrogen bonding and electrostatic attraction, can undergo controlled self-assembly and disassembly rsc.org. The presence of an alkyl chain in this compound can contribute to hydrophobic effects, which are significant driving forces for self-assembly in aqueous environments, leading to the formation of micelles, vesicles, or other aggregated structures rsc.orgpku.edu.cn.
While direct detailed research findings focusing solely on the self-assembly of this compound driven only by its intrinsic non-covalent interactions are not extensively detailed in the provided search results, its structural features suggest its potential as a building block in more complex self-assembling systems. For example, related azidoalkyl amines have been utilized in the synthesis of functionalized polymers and peptoids that exhibit self-assembly properties researchgate.net. The azido group allows for its incorporation into larger molecules via click chemistry, which can then self-assemble based on the properties of the resulting conjugate rsc.orgacs.orgresearchgate.netresearchgate.net.
The amine functionality can engage in hydrogen bonding, a key interaction in many self-assembled structures, including organic frameworks and biological assemblies like proteins and DNA nih.govhelsinki.fimdpi.comrsc.orgnih.gov. The strength and directionality of hydrogen bonds play a crucial role in defining the final structure of supramolecular assemblies helsinki.finih.govacademicjournals.org. The octyl chain provides a significant hydrophobic segment, which is particularly important for self-assembly in polar solvents, driving the aggregation of non-polar regions away from the solvent pku.edu.cn.
Computational and Theoretical Investigations
Quantum Chemical Studies of Reactivity
Quantum chemical methods are essential for probing the electronic behavior of molecules and predicting their reactivity. These studies can help elucidate how the azide (B81097) and amine functional groups in 8-azidooctan-1-amine influence its interactions and transformations.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity by examining the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. For organic azides, the electronic structure can be understood in terms of FMO theory. The HOMO of a generic azide typically has a node at the central nitrogen atom, while the LUMO has nodes between the nitrogen atoms. nottingham.ac.uk More detailed analysis shows the largest lobe of the HOMO is often located at the terminal nitrogen, with significant LUMO coefficients on each nitrogen atom. nottingham.ac.uk Applying FMO theory to this compound would involve calculating and analyzing the spatial distribution and energy levels of its HOMO and LUMO, particularly focusing on the azide and amine moieties. This analysis can help predict preferred sites for nucleophilic or electrophilic attack and understand its participation in reactions like cycloadditions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. ehu.es DFT calculations can provide detailed information about the ground state properties of this compound, including its molecular geometry, charge distribution, and vibrational frequencies. DFT studies have been applied to investigate the reactivity of amines with carbon dioxide, examining multi-step mechanisms and the effect of solvent. nih.gov DFT calculations can also be used to study intramolecular interactions, such as hydrogen bonding, which can influence the charge distribution and reactivity of functional groups like the azide. nottingham.ac.uk For this compound, DFT could be employed to study the electronic effects of the long alkyl chain on the azide and amine groups, investigate possible intramolecular interactions between the two functional groups, and calculate parameters relevant to its reactivity in various chemical environments.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is invaluable for understanding the step-by-step processes involved in chemical reactions. By simulating reaction pathways, researchers can identify transition states, activation energies, and intermediates, providing a detailed picture of how a reaction proceeds. Computational studies have been used to investigate the mechanisms of reactions involving amines, such as the synthesis of Schiff bases. peerj.com For this compound, computational modeling could be applied to elucidate the mechanisms of reactions it undergoes, such as click chemistry reactions with alkynes or its potential role in the synthesis of other compounds. This involves constructing potential energy surfaces and locating transition states using quantum chemical methods like DFT.
Prediction of Thermochemical Properties and Reaction Energetics
Computational methods can predict thermochemical properties such as enthalpies of formation, reaction energies, and activation barriers. These predictions are crucial for assessing the feasibility and energy profile of chemical transformations involving this compound. High-level computational methods, often combined with isodesmic reaction schemes, have been used to accurately predict the enthalpies of formation of organic azides. researchgate.net While specific data for this compound were not found, such methods could be applied to estimate its enthalpy of formation and the energetics of reactions it participates in, such as cycloaddition reactions or reactions involving the amine group.
Conformational Analysis and Molecular Dynamics Simulations
Molecules with flexible alkyl chains, like this compound, can adopt numerous conformations. Conformational analysis aims to identify these stable conformers and their relative energies. Molecular dynamics (MD) simulations explore the time-dependent behavior of molecules, providing insights into their flexibility, conformational transitions, and interactions with their environment. unimi.itbiorxiv.org MD simulations have been used to study the conformational behavior of flexible molecules and the influence of solvent. unimi.itd-nb.info For this compound, conformational analysis using methods like torsional scans or systematic searches can identify low-energy conformers. MD simulations can then be used to sample the conformational space, understand the dynamics of the alkyl chain, and investigate how the relative orientation of the azide and amine groups might affect intramolecular interactions or reactivity. whiterose.ac.uk
Advanced Characterization Techniques for 8 Azidooctan 1 Amine Conjugates
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the structural verification of 8-Azidooctan-1-amine conjugates. They probe the molecular structure at the atomic and functional group level, providing definitive evidence of the desired chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound conjugates. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, confirming the integrity of the octyl chain and the presence of the terminal azide (B81097) and amine (or newly formed amide/imine) functionalities.
In a typical ¹H NMR spectrum of an this compound derivative, the protons on the carbon adjacent to the azide group (α-CH₂) are deshielded and appear as a characteristic triplet around 3.2-3.4 ppm. researchgate.net Similarly, the protons on the carbon adjacent to the amino group (or its derivative) also show a distinct chemical shift, typically in the range of 2.3-3.0 ppm. libretexts.org The remaining methylene (B1212753) protons of the octyl chain produce a series of overlapping multiplets in the aliphatic region (approximately 1.2-1.7 ppm).
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbon atom attached to the azide group (C-N₃) typically resonates around 50-52 ppm, while the carbon attached to the nitrogen of the amine or its derivative (C-N) appears at approximately 40-42 ppm. The signals for the other six methylene carbons in the chain are found further upfield in the 25-32 ppm range. The successful conjugation is confirmed by the appearance of new signals corresponding to the conjugated molecule and potential shifts in the signals of the carbons and protons near the linkage site.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |
| ¹H | H₂C -N₃ | 3.2 - 3.4 | Triplet |
| ¹H | H₂C -NH₂ | 2.6 - 2.9 | Triplet |
| ¹H | -(CH₂)₆- | 1.2 - 1.7 | Multiplets |
| ¹³C | C -N₃ | 50 - 52 | - |
| ¹³C | C -NH₂ | 40 - 42 | - |
| ¹³C | -(C H₂)₆- | 25 - 32 | - |
This interactive table summarizes the expected NMR chemical shifts for the core 8-azidooctyl amine structure. Actual values may vary depending on the solvent and the nature of the conjugated molecule.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for identifying specific functional groups within a molecule. For this compound conjugates, these methods are particularly powerful for confirming the presence of the critical azide moiety.
The azide group (–N₃) possesses a strong, sharp, and highly characteristic asymmetric stretching vibration that appears in a relatively uncluttered region of the IR spectrum, typically between 2090 and 2140 cm⁻¹. This peak is a definitive marker for the presence of the azide. The N-H stretching vibrations of the primary amine appear as a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. libretexts.org After conjugation at the amine terminus (e.g., via amidation), these N-H stretches will be replaced by a single N-H stretch for a secondary amide around 3300 cm⁻¹ and a strong C=O (amide I) band around 1650 cm⁻¹. The C-H stretching vibrations of the octyl chain are observed between 2850 and 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the azide stretch is also visible in Raman spectra, it is often weaker than in IR. However, Raman can be particularly useful for analyzing conjugates on surfaces or in aqueous media.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric Stretch | 2090 - 2140 | Strong, Sharp |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (doublet) |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong |
| Alkane (-CH₂-) | C-H Stretch | 2850 - 2960 | Strong |
This interactive table highlights the key vibrational frequencies used to identify functional groups in this compound and its conjugates.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound conjugates, thereby confirming successful bond formation. High-Resolution Mass Spectrometry (HRMS) further provides the exact molecular formula of the product by measuring the mass-to-charge ratio (m/z) with very high precision (typically to within 5 ppm).
Upon conjugation, the mass of the resulting molecule will be the sum of the masses of the this compound linker (minus the mass of atoms lost during the reaction, e.g., H₂O in amidation) and the substrate molecule. For example, in the analysis of antibody-drug conjugates, MS can be used to monitor the reaction and identify the final product with the attached linker and drug. nih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to ionize the conjugate without significant fragmentation, allowing for the observation of the molecular ion peak ([M+H]⁺ or [M+Na]⁺). The observed molecular weight is then compared to the theoretical calculated mass to verify the identity of the conjugate.
| Analysis Type | Information Obtained | Significance for Conjugate Analysis |
| Mass Spectrometry (MS) | Molecular Weight (Nominal Mass) | Confirms the addition of the 8-azidooctyl amine moiety to the target molecule. |
| High-Resolution MS (HRMS) | Exact Mass and Elemental Composition | Provides unambiguous confirmation of the molecular formula of the conjugate, distinguishing it from other potential isobaric species. |
This interactive table outlines the roles of MS and HRMS in the characterization of this compound conjugates.
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for both the purification of this compound conjugates and the assessment of their purity. These techniques separate the components of a mixture based on their differential interactions with a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant chromatographic technique for the analysis and purification of this compound conjugates. helsinki.fi It offers high resolution, speed, and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (e.g., C8 or C18) is employed with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).
In a typical analysis, the conjugate, being more hydrophobic than the unreacted starting amine, will have a longer retention time. By running a gradient of increasing organic solvent, components are eluted in order of increasing hydrophobicity. The purity of the conjugate is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks detected (often by UV absorbance at a specific wavelength, such as 220 nm or 254 nm). researchgate.net HPLC is crucial for confirming the absence of starting materials and side products, ensuring the final conjugate is suitable for its intended application.
| Parameter | Typical Condition/Setup | Purpose |
| Column | Reversed-Phase C8 or C18 | Separates molecules based on hydrophobicity. |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with additives (e.g., TFA, formic acid) | Elutes the components from the column. A gradient is often used for complex mixtures. |
| Detection | UV-Vis Detector (e.g., at 220 nm, 254 nm) | Quantifies the amount of each separated component. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |
| Output | Chromatogram showing peaks for each component | Used to assess purity and retention time. |
This interactive table describes a typical setup for the HPLC analysis of this compound conjugates.
Surface-Sensitive Analytical Techniques
When this compound is used to functionalize surfaces—for instance, in the development of biosensors or functional materials—a different set of analytical techniques is required to characterize the modified surface. These methods probe the elemental composition and chemical states of the atoms at the material's interface.
Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier Transform Infrared Spectroscopy (FT-IR) are particularly valuable. mdpi.com XPS can provide quantitative elemental analysis of the surface and information about the chemical bonding environment. The successful immobilization of this compound would be confirmed by the appearance of a high-resolution N 1s signal in the XPS spectrum, which can be deconvoluted to distinguish between the azide (–N₃) and amine (–NH₂) nitrogen atoms based on their distinct binding energies. FT-IR, often in Attenuated Total Reflectance (ATR) mode for surface sensitivity, can confirm the presence of the characteristic azide and alkyl C-H stretches on the surface.
| Technique | Abbreviation | Information Provided | Confirmation of Surface Conjugation |
| X-ray Photoelectron Spectroscopy | XPS | Elemental composition and chemical state of surface atoms. | Detection of nitrogen (N 1s) signals corresponding to both azide and amine/amide functionalities. |
| Fourier Transform Infrared Spectroscopy | FT-IR (ATR mode) | Functional groups present on the surface. | Appearance of the characteristic azide stretch (~2100 cm⁻¹) and C-H stretches (~2900 cm⁻¹). |
| Contact Angle Goniometry | - | Surface wettability and energy. | Change in water contact angle, indicating a change in surface hydrophobicity post-modification. |
This interactive table lists key surface-sensitive techniques used to verify the successful immobilization of this compound on a substrate.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing conjugates of this compound, XPS is particularly useful for confirming the presence and integrity of both the azide (-N₃) and amine (-NH₂) functional groups on a surface.
The high-resolution N 1s spectrum is the most informative region for characterizing this compound conjugates. The azide group typically presents a distinctive two-peak signal. The central nitrogen atom, being more positively charged, appears at a higher binding energy, while the two terminal nitrogen atoms are nearly equivalent and appear at a lower binding energy. nih.govbiomedres.us The intensity ratio of the lower binding energy peak to the higher binding energy peak is characteristically 2:1, reflecting the two terminal nitrogen atoms for every one central atom. nih.govbiomedres.us
The primary amine group of this compound will also produce a signal in the N 1s region. The exact binding energy can distinguish between the neutral amine (-NH₂) and its protonated form (-NH₃⁺), which occurs at a higher binding energy. researchgate.net This allows XPS to probe the chemical environment and surface charge.
Research Findings:
Table 1: Representative N 1s Binding Energies for this compound Functional Groups
| Functional Group | Nitrogen Atom(s) | Typical Binding Energy (eV) | Reference |
| Azide (-N₃) | Terminal (Nα, Nγ) | ~402.1 | nih.gov |
| Azide (-N₃) | Central (Nβ) | ~405.6 | nih.gov |
| Amine (-NH₂) | - | ~400.5 | nih.gov |
| Protonated Amine (-NH₃⁺) | - | ~401.7 | researchgate.net |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. It does not provide direct chemical identification but is invaluable for assessing the physical structure, uniformity, and quality of monolayers and functionalized surfaces created using this compound.
When this compound is used to form self-assembled monolayers (SAMs) or to functionalize nanoparticles, AFM can be employed to:
Measure Surface Roughness: Quantitative analysis of AFM images provides statistical measures of surface roughness, such as the root-mean-square (Rq) roughness. A low Rq value is often indicative of a well-packed and uniform molecular layer.
Determine Layer Thickness: Through techniques like scratch testing, where a portion of the monolayer is deliberately removed, AFM can measure the height difference between the functionalized and bare substrate, providing a direct measurement of the layer's thickness.
Research Findings:
AFM has been widely used to characterize the surfaces of thin films and functionalized nanoparticles. longdom.orgspectraresearch.com For example, in the study of mixed SAMs, AFM can visualize phase separation between different molecular species, revealing the formation of distinct domains on the nanometer scale. The analysis of surface profile parameters, including average roughness (Ra), root mean square roughness (Rq), and maximum peak-to-valley height, allows for a detailed quantitative description of the surface topography. researchgate.net For nanoparticles functionalized with ligands, AFM can show changes in surface morphology from a smooth to a rough or discontinuous surface, confirming the attachment of the new molecules. longdom.org
Table 2: Surface Topography Parameters Measurable by AFM for a Functionalized Surface
| Parameter | Symbol | Description |
| Average Roughness | Rₐ | The arithmetic average of the absolute values of the height deviations from the mean surface. |
| Root Mean Square Roughness | Rₒ | The root mean square average of the height deviations from the mean surface. |
| Maximum Peak-to-Valley Height | Rₜ | The vertical distance between the highest and lowest points of the profile within the evaluation length. |
| Surface Skewness | Rₛₖ | A measure of the asymmetry of the surface profile about the mean plane. |
| Surface Kurtosis | Rₖᵤ | A measure of the "peakedness" or "tailedness" of the surface height distribution. |
Fluorescence Microscopy and Spectroscopy
Fluorescence microscopy and spectroscopy are powerful techniques used to study molecules that fluoresce, i.e., absorb light at one wavelength and emit it at a longer wavelength. This compound itself is not fluorescent. However, its bifunctional nature makes it an excellent linker for attaching fluorescent probes to various substrates or biomolecules. The azide group can participate in bioorthogonal "click" chemistry reactions with an alkyne-modified fluorophore, while the amine group can be coupled to molecules using standard amine-reactive chemistry (e.g., NHS esters). researchgate.net
These techniques are used to:
Confirm Conjugation: An increase in fluorescence on a surface or molecule after reaction with a fluorescent dye linked via this compound confirms a successful conjugation event.
Visualize Localization: Fluorescence microscopy allows for the visualization of the spatial distribution of the fluorescently-labeled conjugate, for example, showing its localization within a cell or on a patterned surface.
Quantify Binding: Fluorimetry can measure the intensity of fluorescence, which can be correlated with the amount of fluorescently-labeled material present, allowing for quantitative analysis of binding events.
Research Findings:
This compound has been successfully used as a linker in the synthesis of fluorescent probes for biological applications. For instance, it has been used to amidate the C-terminus of the antibiotic vancomycin (B549263). The resulting azido-vancomycin can then be coupled with alkyne-derivatized fluorophores like NBD (Nitrobenzoxadiazole) or DMACA (7-(Dimethylamino)coumarin-4-acetic acid) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net The resulting fluorescent vancomycin probes retain their antimicrobial activity and can be used to identify Gram-positive bacteria using fluorescence microscopy. The choice of fluorophore dictates the spectral properties of the final conjugate.
Table 3: Spectroscopic Properties of Fluorescent Probes Conjugated Using Azido-Linkers
| Fluorophore Conjugate | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application Example | Reference |
| Van-8C-Tz-NBD | 475 | 535 | Labeling S. aureus bacteria | researchgate.net |
| Van-8C-Tz-DMACA | 375 | 480 | Fluorescent antibiotic probe | researchgate.net |
| BODIPY-labeled Protein | ~525 | ~545 | Protein quantification and detection | mdpi.com |
Future Perspectives and Emerging Research Avenues
Development of Novel Click Chemistry Variants
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), has become a powerful tool for creating robust linkages between molecules. nih.govmdpi.com 8-Azidooctan-1-amine, with its terminal azide (B81097) group, is a direct participant in these reactions. Future research could focus on utilizing this compound to develop novel click chemistry variants. This might involve exploring new catalytic systems that are more efficient, environmentally friendly, or compatible with a wider range of functional groups and reaction conditions. acs.orguni-muenchen.de Additionally, the amine functionality could be leveraged to introduce new elements or control the click reaction's regioselectivity or stereoselectivity, leading to the development of more sophisticated click reactions. The potential exists for developing click reactions that are orthogonal to existing methods, allowing for multiple selective conjugations on complex molecules.
Integration into Advanced Drug Discovery Platforms
The integration of this compound into advanced drug discovery platforms is a promising avenue. Click chemistry, facilitated by azide-containing compounds like this compound, is already employed in various aspects of drug discovery, including the generation of combinatorial libraries and bioconjugation for targeted drug delivery and imaging. nih.govacs.org
The compound's ability to form stable triazole linkages via click chemistry makes it suitable for conjugating drug candidates to various biomolecules or delivery systems. nih.govacs.org Future work could involve using this compound as a linker to create novel PROTACs (proteolysis-targeting chimeras) or antibody-drug conjugates (ADCs), which are rapidly evolving modalities in cancer therapy. acs.orgresearchgate.net The amine group offers a site for attaching targeting ligands, solubility modifiers, or other functional elements to enhance the pharmacokinetic and pharmacodynamic properties of potential drug molecules. The development of high-throughput screening methods incorporating click chemistry with azide-functionalized building blocks like this compound could accelerate the identification of novel lead compounds. xtalpi.com
Nanotechnology and Nanomedicine Applications
This compound has potential applications in nanotechnology and nanomedicine, primarily through its utility in surface functionalization and conjugation reactions on nanoscale materials. Nanotechnology is increasingly used in healthcare for diagnostics, imaging, and drug delivery. nih.govnano.govmdpi.com
The azide group of this compound can be used to covalently attach molecules to nanoparticles, liposomes, or other nanocarriers via click chemistry. nih.govuga.edu This allows for the creation of targeted drug delivery systems where therapeutic agents are specifically directed to diseased cells or tissues, minimizing off-target effects. nih.govmdpi.com The amine group can be used to link targeting ligands (e.g., antibodies, peptides, or small molecules) to the azide-functionalized nanoparticles, enabling selective binding to target cells. nih.gov Future research could explore the use of this compound in the development of smart nanomaterials that respond to specific stimuli (e.g., pH, temperature, or light) for controlled drug release. Its incorporation into the synthesis of functionalized nanomaterials for bioimaging, diagnostics, or even tissue engineering is also a potential area of growth. nih.govnano.govmdpi.comdergipark.org.tr
Sustainable Synthesis and Green Chemistry Principles
The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scientificupdate.comacs.orgrroij.com Future perspectives for this compound include exploring its synthesis and application within a sustainable framework.
Role in Advanced Catalysis (e.g., as an organocatalyst or in catalyst synthesis)
While this compound is not typically considered a direct organocatalyst itself in the traditional sense of activating substrates through enamine or iminium chemistry, its amine functionality could potentially be explored in this context or as a component in the synthesis of novel catalytic systems. frontiersin.orgnih.govmdpi.combeilstein-journals.org
The amine group could potentially act as a basic organocatalyst or be modified to create chiral organocatalysts for specific asymmetric transformations. frontiersin.orgnih.govmdpi.comprinceton.edu Furthermore, this compound could serve as a building block for synthesizing ligands or supports for metal catalysts or as a component of more complex organocatalytic systems. frontiersin.org The azide group could also be utilized in click chemistry to immobilize catalysts onto solid supports, facilitating their recovery and reuse, which aligns with green chemistry principles. acs.org Future research could investigate the catalytic properties of this compound derivatives or its role in constructing novel homogeneous or heterogeneous catalytic systems for various organic transformations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Azidooctan-1-amine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves azide substitution on an octylamine backbone. A common approach is the nucleophilic substitution of a halogenated precursor (e.g., 8-bromooctan-1-amine) with sodium azide. To ensure purity, use column chromatography with a polar stationary phase (e.g., silica gel) and monitor reaction progress via TLC. Confirm purity using -NMR and FT-IR to validate the azide stretch (~2100 cm) and amine functionality .
Q. How should this compound be stored to maintain stability during experiments?
- Methodological Answer : Due to its light sensitivity and azide group reactivity, store the compound at -20°C under inert gas (argon/nitrogen) in amber vials. Avoid repeated freeze-thaw cycles. Pre-dispense aliquots for short-term use. Stability tests under varying temperatures (4°C, -20°C) should be conducted using HPLC to track decomposition rates .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Prioritize -NMR (to confirm alkyl chain integrity), -NMR (for azide and amine group identification), and FT-IR (for azide N stretch). Mass spectrometry (ESI-MS or HRMS) is essential for molecular weight confirmation. For advanced validation, consider X-ray crystallography if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing this compound into click chemistry applications?
- Methodological Answer : Test copper-catalyzed azide-alkyne cycloaddition (CuAAC) under varying conditions:
- Catalyst : Compare Cu(I) sources (e.g., CuBr vs. TBTA-Cu).
- Solvent : Evaluate polar aprotic solvents (DMF, DMSO) vs. aqueous mixtures.
- Temperature : Screen 25–60°C for kinetic vs. thermodynamic control.
Use LC-MS to quantify reaction efficiency and side products. Reference combinatorial optimization frameworks .
Q. How should researchers address contradictions in reported reactivity of this compound across studies?
- Methodological Answer :
- Step 1 : Replicate conflicting experiments under identical conditions (solvent, temperature, catalyst).
- Step 2 : Perform control experiments to isolate variables (e.g., trace metal impurities, oxygen sensitivity).
- Step 3 : Use DFT calculations to model electronic effects of the azide-amine proximity.
Publish null results to clarify discrepancies, adhering to reproducibility standards .
Q. What computational tools can predict the stability and reactivity of this compound in novel environments?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to predict aggregation or decomposition.
- DFT Calculations : Analyze azide group charge distribution and bond dissociation energies.
- Machine Learning : Train models on existing azide stability datasets (e.g., Cambridge Structural Database). Cross-validate predictions with accelerated aging experiments .
Q. How can AI-assisted literature reviews improve experimental design for this compound research?
- Methodological Answer :
- Step 1 : Use AI tools (e.g., NLP-based platforms) to extract reaction conditions and outcomes from patents/studies.
- Step 2 : Validate AI-generated hypotheses via manual curation of primary sources (e.g., cross-checking solvent tables).
- Step 3 : Document AI usage transparently in methods sections to comply with ethical guidelines .
Ethical and Methodological Considerations
- Reproducibility : Disclose full synthetic protocols, including batch-specific variations (e.g., supplier of octan-1-amine precursors) .
- AI Transparency : Declare AI usage in literature reviews or data analysis to maintain academic integrity .
- Safety : Adhere to institutional protocols for azide handling (e.g., blast shields, small-scale reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
